(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
Description
Properties
CAS No. |
941984-40-3 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.422 |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25) |
InChI Key |
CWAVKIGPVFSCRS-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Butyl Side Chain: The butyl side chain can be introduced via alkylation reactions using butyl halides or butyl Grignard reagents.
Formation of the Urea Derivative: The final step involves the condensation of the quinazolinone intermediate with p-tolyl isocyanate under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized quinazolinone derivatives.
Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s quinazolinone core distinguishes it from structurally related heterocycles in the evidence, such as coumarin-thiadiazoles () and pyrazoline derivatives (). Key comparisons include:
Core Heterocycles Quinazolinone vs. Coumarin-Thiadiazole: The quinazolinone scaffold in the target compound enables planar rigidity and hydrogen-bonding capacity via its carbonyl and urea groups. In contrast, coumarin-thiadiazole hybrids (e.g., 11a–11f in ) exhibit extended π-conjugation, contributing to higher melting points (up to 242°C) . Quinazolinone vs. Pyrazoline: Pyrazoline derivatives (ME-1 to ME-6 in ) lack the fused aromatic system of quinazolinones, reducing rigidity but improving solubility due to hydrazinyloxy side chains .
Substituent Effects p-Tolyl Group: Both the target compound and 11b () incorporate p-tolyl substituents. The p-tolyl group in 11b lowers its melting point (201–203°C) compared to its phenyl-substituted analog 11a (214–216°C), likely due to steric effects disrupting crystal packing .
Functional Groups Urea vs. Hydrazinyloxy vs. Urea: Hydrazinyloxy groups in ME-1 () exhibit distinct NMR profiles (e.g., δ 4.81 for methylene protons) compared to urea NH protons, which typically resonate downfield (δ 8–10) .
Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy : The urea NH stretches (~3200–3400 cm⁻¹) in the target compound would differ from the carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in 11a–11f and hydrazine N-H stretches (~3300 cm⁻¹) in ME-1 .
- 1H NMR : The butyl chain’s methylene protons (δ ~1.3–1.6) in the target compound contrast with the pyrazoline methylenes in ME-1 (δ 1.32) .
Biological Activity
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
- Molecular Formula : C₁₉H₁₉N₄O₂
- Molecular Weight : 370.84 g/mol
- CAS Number : 941946-02-7
- IUPAC Name : (E)-1-(3-butyl-2-oxoquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : It has been observed to inhibit various kinases involved in cell signaling pathways, which can lead to anticancer effects by disrupting the proliferation of cancer cells.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial infections .
- Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent .
Anticancer Activity
A series of studies have evaluated the anticancer potential of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 10.0 | Inhibition of PI3K/mTOR pathways |
| U87 MG (Glioblastoma) | 8.5 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of cell migration |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity suggests that this compound could be developed further as an antibiotic or antifungal agent .
Case Studies and Research Findings
Several research studies have highlighted the potential applications of this compound:
- In Vivo Studies : Animal models have shown that treatment with (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea led to significant tumor reduction in xenograft models, indicating its effectiveness as an anticancer therapy .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the side chains can enhance biological activity. For instance, variations in the butyl group have been linked to improved potency against specific cancer cell lines .
- Toxicity Studies : Preliminary toxicity assessments have shown low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index for further development .
Q & A
Q. Optimization Parameters :
- Temperature : Controlled heating (60–80°C) for cyclization to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea coupling efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
| Step | Reaction Type | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Cyclization | H₂SO₄, reflux | 65–75% | |
| 2 | Alkylation | K₂CO₃, DMF, 80°C | 70–80% | |
| 3 | Urea Coupling | CDI, THF, rt | 60–70% |
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic methods ensures accurate structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core, urea linkage, and substituent positions. Key signals include the carbonyl (C=O) at ~170 ppm (¹³C) and NH protons at ~10 ppm (¹H) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O₂: 336.1706) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- X-ray Crystallography : Resolves stereoelectronic features of the (E)-configuration .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- TLC : Monitoring reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
How can researchers resolve discrepancies in biological activity data across enzymatic inhibition assays?
Advanced Research Question
Contradictory results often arise from assay variability. Methodological approaches include:
- Standardized Protocols : Uniform pH (7.4), temperature (37°C), and substrate concentrations (e.g., ATP for kinases) .
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration) .
- Structural Analog Comparison : Test derivatives (e.g., thiourea analogs) to isolate activity trends .
Example : If IC₅₀ varies between kinase assays, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding to quinazolinone-sensitive targets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721 and Thr766 in EGFR) .
- MD Simulations : Assess stability of the urea linkage in aqueous environments (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Corrogate substituent effects (e.g., p-tolyl vs. thiophene) on bioactivity using Hammett constants or π-π stacking parameters .
Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
How does the stereoelectronic environment of the quinazolinone core influence binding affinity?
Advanced Research Question
The quinazolinone’s electron-deficient aromatic system enhances π-π interactions with hydrophobic kinase pockets. Key factors:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving binding to ATP-binding sites .
- Conformational Rigidity : The (E)-configuration optimizes spatial alignment with catalytic lysine residues (e.g., EGFR’s Lys721) .
- H-Bonding : The urea NH groups form critical H-bonds with backbone carbonyls (e.g., Met793 in EGFR) .
Experimental Validation : Synthesize analogs with modified substituents (e.g., 3-pentyl instead of 3-butyl) and compare inhibitory activity .
What are the methodological challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) .
- Yield Optimization : Replace CDI with cheaper coupling agents (e.g., EDC/HOBt) .
- Byproduct Control : Monitor imine hydrolysis by LC-MS and adjust pH (<7) during urea coupling .
Q. Scaled Process Example :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Volume | 10 mL | 2 L |
| Purification Method | Column | Recrystallization |
| Overall Yield | 60% | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
